DAU 5884 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

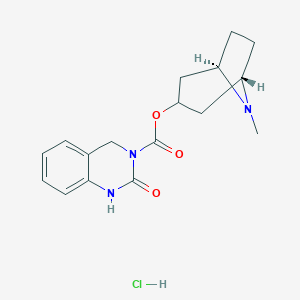

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDERDDSQHZRNGC-LIWIJTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131780-47-7 | |

| Record name | DAU 5884 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

DAU 5884 Hydrochloride: An In-depth Technical Guide to a Selective M3 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 hydrochloride is recognized as a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. Due to the limited availability of publicly accessible quantitative binding and functional data for DAU 5884, this document presents illustrative data in the required tabular formats to serve as a template for researchers. Detailed protocols for standard assays in muscarinic receptor research are provided to facilitate the experimental evaluation of DAU 5884 and similar compounds.

Introduction

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are crucial mediators of cholinergic signaling throughout the central and peripheral nervous systems. The M3 receptor subtype is predominantly expressed in smooth muscle, glandular tissue, and the eye, where it mediates contractile and secretory responses. Consequently, selective M3 receptor antagonists have significant therapeutic potential in the treatment of conditions characterized by smooth muscle hyperactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder. This compound has been identified as a selective antagonist for the M3 receptor subtype, making it a valuable research tool for elucidating the physiological and pathophysiological roles of this receptor.

Binding Affinity and Selectivity

The selectivity of a muscarinic antagonist is determined by its binding affinity for the five receptor subtypes. This is typically quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The resulting inhibition constants (Ki) or their negative logarithms (pKi) provide a quantitative measure of affinity, with higher pKi values indicating greater affinity.

Table 1: Illustrative Binding Affinity Profile of a Selective M3 Antagonist (Placeholder Data)

| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi (mean ± SEM) | Selectivity vs. M3 |

| M1 | [³H]-NMS | CHO-hM1 | 7.5 ± 0.1 | 100-fold |

| M2 | [³H]-NMS | CHO-hM2 | 7.0 ± 0.2 | 316-fold |

| M3 | [³H]-NMS | CHO-hM3 | 9.5 ± 0.1 | - |

| M4 | [³H]-NMS | CHO-hM4 | 7.2 ± 0.1 | 200-fold |

| M5 | [³H]-NMS | CHO-hM5 | 7.8 ± 0.2 | 50-fold |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Functional Antagonism

The functional activity of a muscarinic antagonist is assessed in vitro by its ability to inhibit agonist-induced responses in isolated tissues or cell-based assays. Schild analysis is a classical pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

DAU 5884 has been shown to inhibit methacholine-dependent effects on cell proliferation and muscle contractility in bovine tracheal smooth muscle.[1] It has also been used to reverse the effects of carbachol (B1668302) and block responses to electrical field stimulation in mouse colon. The following table provides an illustrative summary of functional antagonist data for a selective M3 antagonist.

Table 2: Illustrative Functional Antagonist Profile of a Selective M3 Antagonist (Placeholder Data)

| Assay Type | Tissue/Cell Line | Agonist | Measured Parameter | pA2 / pIC50 (mean ± SEM) |

| Isolated Organ Bath | Guinea Pig Trachea | Carbachol | Contraction | 9.2 ± 0.2 |

| Isolated Organ Bath | Guinea Pig Ileum | Carbachol | Contraction | 9.5 ± 0.1 |

| Isolated Organ Bath | Rabbit Vas Deferens | McN-A-343 | Contraction | 7.6 ± 0.3 |

| Isolated Organ Bath | Guinea Pig Atria | Carbachol | Inhibition of Contraction | 7.1 ± 0.2 |

| In Vitro Cell Assay | CHO-hM3 Cells | Carbachol | Calcium Mobilization | 9.4 ± 0.1 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Signaling Pathways

The M3 muscarinic receptor primarily couples to Gαq/11 G proteins. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a competitive antagonist, DAU 5884 blocks the initial step of this pathway by preventing agonist binding to the M3 receptor.

M3 Receptor Signaling Pathway and Point of Inhibition by DAU 5884.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype expressed in a cell line.

Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DAU 5884 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Organ Bath Functional Assay

This protocol describes the use of an isolated tissue preparation (e.g., guinea pig trachea) to determine the functional antagonist activity (pA2) of DAU 5884.

Workflow for an Isolated Organ Bath Functional Assay and Schild Analysis.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal rings or strips and mount them in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record changes in muscle tension.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

-

Functional Assay:

-

Obtain a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a control response.

-

Wash the tissue repeatedly to return to baseline tension.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Generate a second agonist concentration-response curve in the presence of DAU 5884.

-

Repeat this procedure with several different concentrations of DAU 5884.

-

-

Data Analysis (Schild Plot):

-

For each concentration of DAU 5884, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone).

-

Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of DAU 5884.

-

Perform linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The pA2 value is determined from the x-intercept of the regression line.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of M3 muscarinic receptor function. Its characterization as a selective M3 antagonist is based on its profile in binding and functional assays. This technical guide has provided a framework for understanding the pharmacology of DAU 5884, including detailed methodologies for its in vitro evaluation and visualization of the key signaling pathways it modulates. Further research to establish and publish a comprehensive quantitative pharmacological profile for DAU 5884 will be essential for its broader application in drug discovery and development.

References

DAU 5884 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DAU 5884 hydrochloride, a potent and selective muscarinic M3 receptor antagonist. It includes key chemical properties, pharmacological data, experimental methodologies, and an illustration of its mechanism of action.

Core Chemical and Pharmacological Properties

This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in various physiological processes. Its chemical formula is C17H22ClN3O3.

CAS Number: Multiple CAS numbers are reported for this compound. Commercially, it is often listed as 131780-47-7, while some databases and suppliers use 131780-48-8.[1][2][3] Researchers should verify the CAS number with their specific supplier.

Molecular Weight: The molecular weight of this compound is 351.83 g/mol .

Quantitative Pharmacological Data

This compound exhibits high affinity and selectivity for the muscarinic M3 receptor. The following table summarizes its binding affinities for various muscarinic receptor subtypes.

| Receptor Subtype | pKi (± SEM) | IC50 Range (nM) |

| M3 | 9.4 ± 0.04 | 8 - 131 |

| M2 | 8.8 ± 0.03 | Not Reported |

| M4 | 8.5 ± 0.02 | Not Reported |

| M1 | 7.4 ± 0.05 | Not Reported |

| pKi values are derived from radioligand binding studies. IC50 values are against 0.3 nM [3H]NMS. |

Mechanism of Action: M3 Receptor Antagonism

This compound functions as a competitive antagonist at the muscarinic M3 receptor. M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling cascade. Upon activation by acetylcholine (B1216132) or other muscarinic agonists, the M3 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction and cell proliferation.

By binding to the M3 receptor, this compound blocks the initial step of this pathway, thereby inhibiting these downstream effects.[4][5]

Experimental Protocols

This compound has been utilized in several key studies to elucidate the role of M3 receptors. The following are summaries of experimental methodologies where this antagonist was employed.

Inhibition of Methacholine-Induced Mitogenesis in Airway Smooth Muscle Cells

This protocol, based on the work of Gosens et al. (2003), assesses the effect of this compound on cell proliferation.[4]

-

Cell Culture: Bovine tracheal smooth muscle cells are isolated and cultured. Experiments are typically performed on unpassaged cells, which retain functional M3 receptors.

-

Mitogenesis Assay ([3H]thymidine-incorporation):

-

Cells are growth-arrested by serum deprivation.

-

Cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of the muscarinic agonist methacholine (B1211447).

-

To test the antagonistic effect, cells are pre-incubated with this compound (e.g., 0.1 µM) before the addition of methacholine and PDGF.

-

[3H]thymidine is added to the culture medium for a set period (e.g., 24 hours) to be incorporated into the DNA of proliferating cells.

-

The reaction is stopped, and the cells are washed to remove unincorporated [3H]thymidine.

-

DNA is precipitated, and the amount of incorporated radioactivity is measured using a scintillation counter as an index of cell proliferation.

-

-

Inositol Phosphate Formation Assay: To confirm M3 receptor functionality, agonist-induced formation of inositol phosphates is measured, often using radiolabeling techniques with [3H]inositol.

Assessment of Contractile Phenotype in Airway Smooth Muscle

This methodology, derived from Gosens et al. (2004), investigates the role of M3 receptors in regulating the contractile properties of smooth muscle.[5]

-

Organ Culture: Strips of bovine tracheal smooth muscle are maintained in organ culture for an extended period (e.g., 8 days).

-

Treatment: The muscle strips are pretreated with methacholine in the presence or absence of this compound (e.g., 0.1 µM).

-

Contractility Measurement:

-

After the pretreatment period, the muscle strips are mounted in organ baths.

-

Cumulative concentration-response curves are generated by exposing the tissues to increasing concentrations of a contractile agent (e.g., methacholine, histamine, or KCl).

-

The isometric tension generated by the muscle strips is recorded to determine maximal contraction and sensitivity to the agonist.

-

-

Protein Expression Analysis: The expression levels of contractile proteins, such as myosin and actin, can be analyzed using techniques like Western blotting to assess changes in the muscle's contractile phenotype.

Conclusion

This compound is a critical pharmacological tool for the specific antagonism of the muscarinic M3 receptor. Its high selectivity allows researchers to dissect the M3-mediated signaling pathways involved in smooth muscle function, cell growth, and other physiological and pathological processes. The experimental frameworks outlined in this guide provide a basis for further investigation into the therapeutic potential of M3 receptor modulation.

References

- 1. Muscarinic M3-receptors mediate cholinergic synergism of mitogenesis in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, M3 receptor antagonist (CAS 131780-47-7) | Abcam [abcam.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Characterization of muscarinic receptors in guinea-pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic M(3) receptor-dependent regulation of airway smooth muscle contractile phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

DAU 5884 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3R). While historically investigated for its effects on smooth muscle contractility, its utility in neuroscience research is increasingly recognized. The M3R is implicated in a variety of central nervous system (CNS) functions and pathological processes, including learning, memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, relevant signaling pathways, and detailed experimental protocols for its application in neuroscience research.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter in the CNS, modulating neuronal excitability and synaptic transmission through its interaction with muscarinic and nicotinic receptors.[1] The muscarinic acetylcholine receptor family consists of five G-protein coupled receptor subtypes (M1-M5), each with a distinct distribution and function within the brain.[2] The M3 receptor, in particular, is expressed in various brain regions and plays a role in modulating neuronal activity.[3] Dysregulation of cholinergic signaling is a hallmark of several neurological disorders, making the selective targeting of muscarinic receptor subtypes a key area of therapeutic interest.[1][4]

This compound has emerged as a valuable research tool due to its high selectivity for the M3 receptor. This selectivity allows for the precise dissection of M3R-mediated effects in complex neuronal circuits, aiding in the elucidation of its role in both normal brain function and disease states.

Pharmacology of this compound

This compound acts as a competitive antagonist at the M3 muscarinic receptor.[5][6] Its primary mechanism of action involves blocking the binding of the endogenous agonist, acetylcholine, thereby inhibiting downstream signaling cascades.

Quantitative Pharmacological Data

The selectivity of this compound for the M3 receptor over other muscarinic subtypes is a key feature for its use in research. The following table summarizes the available quantitative data on its binding affinities.

| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |

| M3 | 9.1 | Guinea Pig | Doods et al., 1991 |

| M2 | 7.4 | Guinea Pig | Doods et al., 1991 |

| M1 | 7.2 | Rabbit | Doods et al., 1991 |

Note: Further research is needed to fully characterize the binding profile of DAU 5884 at M4 and M5 receptors and across different species.

M3 Receptor Signaling in the Central Nervous System

In the CNS, the M3 muscarinic receptor is coupled to the Gq family of G-proteins. Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes, including neuronal excitability, neurotransmitter release, and gene expression.

References

- 1. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Presynaptic dopamine D2 and muscarine M3 receptors inhibit excitatory and inhibitory transmission to rat subthalamic neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | M3 Receptors | Tocris Bioscience [tocris.com]

M3 Muscarinic Acetylcholine Receptors: A Comprehensive Technical Guide to Their Role in Cell Proliferation and Contractility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a key G protein-coupled receptor (GPCR), in two fundamental cellular processes: proliferation and contractility. Activation of the M3R by its endogenous ligand, acetylcholine (ACh), triggers a cascade of intracellular signaling events that have profound implications in both normal physiological functions and various pathological conditions, including cancer and smooth muscle disorders. This document outlines the core signaling pathways, presents quantitative data from key experimental findings, details relevant experimental methodologies, and provides visual representations of these complex processes to facilitate a deeper understanding for research and drug development purposes.

Core Signaling Pathways

The M3R primarily couples to G proteins of the Gq/11 family.[1][2] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This canonical pathway serves as a crucial launching point for divergent downstream signaling that ultimately governs cell proliferation and contractility.

M3R Signaling in Cell Proliferation

In the context of cell proliferation, particularly in various cancers such as colon, lung, and gastric cancer, the M3R signaling cascade engages multiple pro-growth pathways.[4][5][6] The increase in intracellular calcium ([Ca2+]i) initiated by IP3, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[3][7][8] The phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical for transmitting mitogenic signals to the nucleus, promoting the expression of genes involved in cell cycle progression and proliferation.[8] Furthermore, M3R activation has been shown to transactivate the epidermal growth factor receptor (EGFR), creating a point of crosstalk with another major signaling network that drives cell proliferation.[9] In some cellular contexts, the PI3K/Akt pathway is also engaged downstream of M3R activation, further contributing to cell survival and growth.[7][9]

M3R Signaling in Contractility

In smooth muscle cells, M3R-mediated signaling is the primary driver of contraction.[1][2] The IP3-induced release of Ca²⁺ from the sarcoplasmic reticulum is the initial and critical event, leading to a rapid increase in cytosolic Ca²⁺ concentration.[3] This elevated Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[10] In addition to this primary mechanism, M3R activation also contributes to the sensitization of the contractile apparatus to Ca²⁺. This is achieved through the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[11] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), thereby maintaining the phosphorylated state of myosin light chains and sustaining contraction even at lower Ca²⁺ concentrations.

Quantitative Data on M3 Receptor Function

The following tables summarize quantitative data from various studies on the effects of M3 receptor activation and inhibition on cell proliferation and contractility.

Table 1: M3 Receptor-Mediated Cell Proliferation

| Cell Line | Agonist | Agonist Concentration | Effect on Proliferation | Antagonist | Antagonist IC50 | Reference |

| SCLC (H82) | Endogenous ACh | - | Autocrine growth | 4-DAMP | ~10⁻⁸ M | [12] |

| SCLC (H82) | Endogenous ACh | - | Autocrine growth | Pirenzepine | ~10⁻⁷ M | [12] |

| SCLC (H82) | Endogenous ACh | - | Autocrine growth | AFDX 116 | ~10⁻⁶ M | [12] |

| Colon Cancer (HT-29) | Acetylcholine | 1 µM | Increased proliferation | Darifenacin | 10 µM | [5] |

| Colon Cancer (SW480) | Acetylcholine | 1 µM | Increased proliferation | Darifenacin | 10 µM | [5] |

Table 2: M3 Receptor-Mediated Smooth Muscle Contractility

| Tissue | Agonist | Agonist EC50 | Antagonist | Antagonist pA2/pKb | Reference |

| Human Gastroesophageal Sling Fibers | Bethanechol | - | Darifenacin | 8.0 ± 0.1 | [13] |

| Human Gastroesophageal Sling Fibers | Bethanechol | - | Methoctramine | 6.8 ± 0.2 | [13] |

| Human Gastroesophageal Clasp Fibers | Bethanechol | - | Darifenacin | 7.9 ± 0.2 | [13] |

| Human Gastroesophageal Clasp Fibers | Bethanechol | - | Methoctramine | 6.3 ± 0.2 | [13] |

| Guinea-pig Ileal Longitudinal Muscle | Carbachol | ~0.3 µM | 4-DAMP | 8.68 ± 0.11 | [14] |

| Guinea-pig Ileal Longitudinal Muscle | Carbachol | ~0.3 µM | Darifenacin | 8.50 ± 0.13 | [14] |

| Mouse Uterine Smooth Muscle | Carbachol | ~1 µM | 4-DAMP | - | [15] |

| Dog Tracheal Smooth Muscle | Carbachol | 0.17 µM | 4-DAMP | 9.2 | [16] |

Table 3: M3 Receptor Density in Human Gastroesophageal Smooth Muscle

| Muscle Dissection | M3 Receptor Density (fmol/mg protein) | Reference |

| Sling Fibers | 60 - 83 | [13][17] |

| Clasp Fibers | 8 ± 2 | [13][17] |

| Lower Esophageal Circular (LEC) | 60 - 83 | [13][17] |

| Midesophageal Circular (MEC) | 60 - 83 | [13][17] |

| Midesophageal Longitudinal (MEL) | 60 - 83 | [13][17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of M3 receptors in cell proliferation and contractility.

Cell Proliferation Assays (MTT/BrdU)

These assays are fundamental for quantifying the effect of M3R modulation on cell viability and DNA synthesis.

Methodology:

-

Cell Seeding: Plate cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with a fresh medium containing the desired concentrations of agonist (e.g., acetylcholine, carbachol) and/or antagonist (e.g., 4-DAMP, darifenacin). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (typically 24-72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

BrdU Assay:

-

Add BrdU labeling solution to the wells and incubate for 2-24 hours.

-

Fix the cells, permeabilize the cell membranes, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following M3R activation.

Methodology:

-

Cell Plating: Seed cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates.[18]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[18][19]

-

Washing: Gently wash the cells to remove excess extracellular dye.

-

Baseline Measurement: Record the baseline fluorescence intensity using a fluorescence microscope or a plate reader with kinetic reading capabilities.[20]

-

Agonist Addition: Add the M3R agonist at the desired concentration and continue to record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4).[21]

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation of the ERK/MAPK pathway by measuring the levels of phosphorylated ERK.

Methodology:

-

Cell Treatment and Lysis: Treat cells with agonists/antagonists for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF).[22]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[22]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[23]

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

RhoA Activation Assay

This assay measures the amount of active, GTP-bound RhoA, a key mediator of calcium sensitization in smooth muscle contraction.

Methodology:

-

Cell/Tissue Lysis: Lyse cells or homogenized tissue samples in a buffer that preserves GTP binding to RhoA.[24]

-

Pull-down of Active RhoA: Incubate the lysates with a reagent containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose (B213101) beads. The RBD specifically binds to the active, GTP-bound form of RhoA.[11][25]

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

-

Total RhoA Input: Run a parallel Western blot on a small fraction of the initial cell lysate to determine the total amount of RhoA in each sample, which serves as a loading control.[24]

Conclusion

The M3 muscarinic acetylcholine receptor plays a pivotal and complex role in regulating cell proliferation and contractility through a network of well-defined signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals. The information and protocols provided in this technical guide serve as a comprehensive resource for investigating M3R function and for the identification and characterization of novel therapeutic agents targeting this important receptor.

References

- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Muscarinic receptor M3 mediates cell proliferation induced by acetylcholine and contributes to apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Muscarinic Acetylcholine Receptors in Breast Cancer: Design of Metronomic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blocking Muscarinic Receptor 3 Attenuates Tumor Growth and Decreases Immunosuppressive and Cholinergic Markers in an Orthotopic Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Quantitation of the Contractile Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor-Mediated Contractions of Human Gastroesophageal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Muscarinic receptor subtypes involved in carbachol-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iiam.org [iiam.org]

- 18. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 19. M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 25. researchgate.net [researchgate.net]

The M3 Muscarinic Receptor Antagonist DAU 5884 Hydrochloride: A Technical Guide to its Effects on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. This receptor subtype plays a critical role in mediating smooth muscle contraction in various organ systems, including the airways, gastrointestinal tract, and urinary bladder. By competitively inhibiting the binding of acetylcholine to M3 receptors, DAU 5884 effectively attenuates or abolishes the contractile response of smooth muscle to cholinergic stimulation. This technical guide provides an in-depth overview of the pharmacological effects of DAU 5884 on smooth muscle, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used to characterize its effects.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound on smooth muscle contraction is typically quantified using functional assays, such as the in vitro organ bath technique. The pA2 value, derived from Schild analysis, is a measure of the antagonist's affinity for its receptor. A higher pA2 value indicates a greater potency.

| Parameter | Value | Tissue Preparation | Agonist | Reference |

| pA2 | 8.72 | Guinea Pig Trachea | Methacholine | [1] |

| pA2 | 6.78 | Guinea Pig Lung Strip | Methacholine | [1] |

Note: The pA2 values indicate that this compound is a potent antagonist of M3 muscarinic receptors in airway smooth muscle. Further studies are required to determine its potency in other smooth muscle tissues such as the ileum and bladder.

Mechanism of Action: M3 Receptor Antagonism and Smooth Muscle Relaxation

The primary mechanism by which this compound elicits its effects on smooth muscle is through competitive antagonism of the M3 muscarinic acetylcholine receptor.

Signaling Pathway of M3 Receptor Activation and Antagonism

Acetylcholine (ACh), the endogenous agonist, binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction. DAU 5884, as a competitive antagonist, binds to the same receptor site as ACh but does not activate the receptor, thereby preventing the initiation of this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on smooth muscle.

In Vitro Organ Bath Assay for Smooth Muscle Contractility

This assay measures the isometric contraction of isolated smooth muscle strips in response to agonists and antagonists.

1. Tissue Preparation:

-

A guinea pig is euthanized, and the trachea is excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

The trachea is cleaned of connective tissue, and rings (2-3 mm in width) are prepared. For some experiments, the epithelium may be gently removed by rubbing the luminal surface.

2. Mounting:

-

Each tracheal ring is suspended between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

3. Equilibration and Viability Check:

-

The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.

-

After equilibration, the viability of the tissue is assessed by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

4. Experimental Procedure (Schild Analysis for pA2 Determination):

-

A cumulative concentration-response curve to an agonist (e.g., methacholine) is generated by adding increasing concentrations of the agonist to the organ bath.

-

The tissue is then washed repeatedly to return to baseline tension.

-

The tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

-

This process is repeated with increasing concentrations of this compound.

5. Data Analysis:

-

The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.

-

The dose ratio (DR) is calculated for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the x-intercept of the resulting linear regression. A slope not significantly different from unity is indicative of competitive antagonism.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing a competitive antagonist like this compound in an isolated smooth muscle preparation.

Conclusion

This compound is a valuable pharmacological tool for studying the role of M3 muscarinic receptors in smooth muscle physiology and pathophysiology. Its high potency and selectivity make it a suitable candidate for investigating M3 receptor-mediated signaling pathways and for the development of therapeutic agents targeting conditions characterized by smooth muscle hyperreactivity, such as asthma, chronic obstructive pulmonary disease, and overactive bladder. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of DAU 5884 and other novel muscarinic receptor antagonists.

References

Preliminary In Vitro Pharmacological Profile of DAU 5884 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on DAU 5884 hydrochloride, a potent and selective muscarinic M3 receptor antagonist. The information presented herein is intended to support further research and development efforts in fields requiring targeted modulation of the cholinergic system.

Introduction

This compound is a synthetic compound that has demonstrated significant promise as a selective antagonist for the muscarinic M3 acetylcholine (B1216132) receptor.[1][2] Muscarinic receptors, a class of G protein-coupled receptors, are integral to the regulation of numerous physiological processes. The M3 subtype, in particular, plays a crucial role in smooth muscle contraction, exocrine gland secretion, and cell proliferation.[3] The selective antagonism of this receptor subtype by DAU 5884 suggests its potential therapeutic utility in a variety of disorders characterized by cholinergic hyperreactivity, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome. This document summarizes the available in vitro data on the binding affinity and functional antagonism of DAU 5884 and provides detailed experimental protocols for key assays.

Quantitative Pharmacological Data

The in vitro pharmacological profile of DAU 5884 has been characterized through radioligand binding assays and functional studies. The following tables summarize the available quantitative data, providing insights into its potency and selectivity.

Table 1: Muscarinic Receptor Binding Affinities of DAU 5884

| Receptor Subtype | Ligand | pKi | Reference |

| M1 | [3H]NMS | 9.81 | [4] |

| M3 | [3H]NMS | 8.8 | [4] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonism of DAU 5884

| Assay | Agonist | Tissue/Cell Type | Measured Effect | IC50 (nM) | Reference |

| Radioligand Binding | [3H]NMS | Not Specified | Inhibition of radioligand binding | 8 - 131 | |

| Mitogenesis Assay | Methacholine (B1211447)/PDGF | Bovine Tracheal Smooth Muscle Cells | Inhibition of [3H]thymidine incorporation | Not Reported* | [3] |

In the study by Gosens et al. (2003), a concentration of 0.1 µM (100 nM) of DAU 5884 was shown to significantly suppress the synergistic effect of methacholine and PDGF.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections describe the protocols for key experiments used to characterize DAU 5884.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of DAU 5884 for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]NMS at a concentration near its Kd, and varying concentrations of DAU 5884. For determination of non-specific binding, a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine) is added to a set of wells.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the DAU 5884 concentration. Determine the IC50 value (the concentration of DAU 5884 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism in Airway Smooth Muscle Cells (Mitogenesis Assay)

This protocol, based on the study by Gosens et al. (2003)[3], assesses the ability of DAU 5884 to inhibit the functional response to a muscarinic agonist in a cell-based assay.

Objective: To evaluate the ability of DAU 5884 to antagonize methacholine-induced potentiation of mitogenesis in bovine tracheal smooth muscle (BTSM) cells.

Materials:

-

Primary cultures of BTSM cells.

-

Cell culture medium (e.g., DMEM with supplements).

-

Platelet-derived growth factor (PDGF).

-

Methacholine.

-

This compound.

-

[³H]thymidine.

-

Trichloroacetic acid (TCA).

-

Sodium hydroxide (B78521) (NaOH).

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture BTSM cells to sub-confluence in 24-well plates.

-

Serum Deprivation: Make the cells quiescent by incubating them in serum-free medium for 48 hours.

-

Pre-incubation with Antagonist: Pre-incubate the cells with DAU 5884 (e.g., at 0.1 µM) for 30 minutes.

-

Stimulation: Add methacholine and PDGF to the wells to stimulate cell proliferation. Include control wells with medium alone, methacholine alone, PDGF alone, and the combination of methacholine and PDGF without the antagonist.

-

[³H]thymidine Incorporation: After 24 hours of stimulation, add [³H]thymidine to each well and incubate for an additional 24 hours.

-

Cell Lysis and Precipitation: Wash the cells with phosphate-buffered saline (PBS). Precipitate the DNA by adding cold 10% TCA. Wash the precipitate with ethanol.

-

Solubilization and Counting: Solubilize the DNA with NaOH and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the [³H]thymidine incorporation as a percentage of the control (PDGF alone). Compare the effect of methacholine in the absence and presence of DAU 5884 to determine the antagonistic effect.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below to enhance understanding.

Conclusion

The preliminary in vitro data for this compound strongly indicate that it is a potent and selective antagonist of the muscarinic M3 receptor. Its ability to inhibit M3 receptor-mediated signaling and functional responses in relevant cell and tissue models highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics. Further comprehensive studies are warranted to fully elucidate its pharmacological profile, including its selectivity across all muscarinic receptor subtypes and its efficacy in a broader range of functional assays.

References

Methodological & Application

Application Notes and Protocols for DAU 5884 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor, a member of the G-protein coupled receptor family.[1] M3 receptors are coupled to Gq/11 proteins and their activation stimulates downstream signaling cascades, notably the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and motility. In various cell types, particularly in certain cancers, the M3 receptor is overexpressed and contributes to tumor growth and progression. This compound, by blocking the M3 receptor, effectively inhibits these pro-proliferative signals, making it a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and the underlying signaling pathways.

Compound Information

| Property | Value |

| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-oxo-1,4-dihydroquinazoline-3-carboxylate hydrochloride |

| Molecular Formula | C₁₇H₂₁N₃O₃·HCl |

| Molecular Weight | 351.83 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in water to 100 mM and in DMSO to 100 mM. |

| Storage | Store at +4°C. Desiccate. |

| Biological Activity | Selective muscarinic M3 receptor antagonist. |

| IC50 | 8 - 131 nM |

Mechanism of Action

This compound is a competitive antagonist at the muscarinic M3 receptor. In normal physiology, the binding of acetylcholine (B1216132) (ACh) to the M3 receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These events lead to the activation of the MAPK/ERK and PI3K/Akt signaling pathways, promoting cell proliferation and survival. This compound blocks the initial binding of ACh, thereby inhibiting this entire downstream cascade.

Caption: M3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in sterile water or DMSO. For a 10 mM stock solution, dissolve 3.52 mg of this compound in 1 mL of sterile water or DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C.

2. Cell Culture and Treatment

The following protocols are general guidelines and should be optimized for your specific cell line.

3. Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability and to calculate its IC50 value.

Caption: Experimental Workflow for Cell Viability (MTT) Assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine if the reduction in cell viability is due to the induction of apoptosis.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1-2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with this compound at the predetermined IC50 concentration and a higher concentration (e.g., 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

5. Western Blot Analysis of MAPK and Akt Signaling

This protocol is to investigate the effect of this compound on the M3 receptor-mediated signaling pathway.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

M3 receptor agonist (e.g., Acetylcholine or Carbachol)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

-

Pre-treat the cells with this compound at the desired concentration for 1-2 hours.

-

Stimulate the cells with an M3 receptor agonist (e.g., 10 µM Carbachol) for a short period (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation

Table 1: Effect of this compound on Cell Viability

| Cell Line | Treatment Duration (h) | IC50 (nM) |

| Cell Line A | 48 | Value |

| Cell Line B | 48 | Value |

| Cell Line C | 72 | Value |

| Note: IC50 values should be determined experimentally for each cell line. |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Cell Line A | Vehicle Control | Value | Value |

| DAU 5884 (IC50) | Value | Value | |

| DAU 5884 (2x IC50) | Value | Value | |

| Note: Values represent the percentage of cells in each quadrant from flow cytometry analysis. |

Table 3: Effect of this compound on MAPK and Akt Phosphorylation

| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| Agonist | Value | Value |

| DAU 5884 + Agonist | Value | Value |

| Note: Values are normalized to the vehicle control. |

By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of the muscarinic M3 receptor in cell proliferation and survival, and to explore its potential as a therapeutic agent.

References

Application Notes: Utilizing DAU 5884 Hydrochloride in Smooth Muscle Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor. In the field of pharmacology and drug development, the study of smooth muscle contractility is crucial for understanding the physiological and pathophysiological roles of various receptors and for screening potential therapeutic agents. Muscarinic M3 receptors are predominantly expressed on smooth muscle cells and mediate contractile responses to acetylcholine (B1216132). Therefore, this compound serves as a valuable pharmacological tool for investigating M3 receptor function in smooth muscle tissues from various organ systems, including the gastrointestinal tract, airways, and urinary bladder.

These application notes provide a comprehensive guide to the use of this compound in in vitro smooth muscle contractility assays. The protocols detailed below are based on the widely used isolated organ bath technique, a robust method for quantifying the effects of pharmacological agents on tissue contractility.

Principle of the Assay

The isolated organ bath assay allows for the measurement of isometric or isotonic contractions of isolated smooth muscle strips in a controlled physiological environment. The principle of using this compound in this assay is based on the principles of competitive antagonism. By pre-incubating the smooth muscle tissue with DAU 5884, the binding of a muscarinic agonist, such as acetylcholine or carbachol, to the M3 receptors is competitively inhibited. This results in a rightward shift of the agonist's concentration-response curve, allowing for the quantification of the antagonist's potency, typically expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

Data Presentation

| Compound | Tissue | Agonist | pA2 Value | Reference |

| This compound | Bovine Tracheal Smooth Muscle | Methacholine | Data not available | [1] |

| 4-DAMP | Guinea Pig Ileum | Carbachol | 8.68 ± 0.11 | [2] |

| Darifenacin | Guinea Pig Ileum | Carbachol | 8.50 ± 0.13 | [2] |

| 4-DAMP | Human Colon Circular Muscle | Carbachol | 9.41 ± 0.23 | |

| 4-DAMP | Human Colon Longitudinal Muscle | Carbachol | 9.09 ± 0.16 |

Signaling Pathway

Caption: M3 receptor signaling pathway in smooth muscle contraction and the antagonistic action of DAU 5884.

Experimental Protocols

Materials and Reagents

-

This compound

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea, human colon)

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

-

-

Muscarinic agonist (e.g., acetylcholine chloride, carbachol)

-

Distilled water

-

Gas mixture: 95% O2 / 5% CO2

-

Isolated organ bath system equipped with isometric force transducers and a data acquisition system.

-

Standard laboratory glassware and consumables.

Experimental Workflow

References

Application Notes and Protocols for DAU 5884 Hydrochloride in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of DAU 5884 hydrochloride, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor antagonist, in in vitro experiments. The protocols focus on two key applications: inhibition of smooth muscle contractility and attenuation of cell proliferation.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the M3 muscarinic receptor in various physiological and pathophysiological processes. The M3 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gq/11 signaling pathway. Upon activation by acetylcholine or other muscarinic agonists, the M3 receptor initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in smooth muscle contraction and cell proliferation.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for in vitro applications based on published studies.

| Application | Cell/Tissue Type | Agonist | This compound Concentration | Reference |

| Inhibition of Muscle Contractility | Equine jejunal and pelvic flexure smooth muscle strips | Acetylcholine | 1 µM (10⁻⁶ M) | Nieto, J. E., et al. (2013)[1] |

| Inhibition of Cell Proliferation | Bovine tracheal smooth muscle cells | Methacholine (in synergy with PDGF) | 0.1 µM (10⁻⁷ M) | Gosens, R., et al. (2003)[2] |

Signaling Pathway

The following diagram illustrates the M3 muscarinic receptor signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Inhibition of Smooth Muscle Contractility

This protocol is adapted from studies on equine intestinal smooth muscle and can be modified for other smooth muscle preparations.

Objective: To evaluate the inhibitory effect of this compound on agonist-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle strips (e.g., from trachea, intestine, bladder)

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution (or other suitable physiological salt solution), gassed with 95% O2 / 5% CO2

-

Muscarinic agonist (e.g., Acetylcholine, Carbachol, Methacholine)

-

This compound stock solution (e.g., 1 mM in sterile water or DMSO)

-

Data acquisition system

Experimental Workflow:

Procedure:

-

Preparation of Muscle Strips: Dissect smooth muscle tissue in cold, oxygenated physiological salt solution. Prepare strips of appropriate dimensions and mount them in organ baths containing the same solution maintained at 37°C and continuously gassed.

-

Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension, with periodic washing.

-

Agonist-Induced Contraction: After equilibration, induce a stable contractile response by adding a muscarinic agonist (e.g., acetylcholine) to the organ bath.

-

Antagonist Treatment: Once a stable contraction is achieved, add this compound to the bath to a final concentration of 1 µM.[1]

-

Data Recording: Continuously record the isometric tension of the muscle strips before and after the addition of this compound.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the initial agonist-induced contraction.

Inhibition of Cell Proliferation

This protocol is based on the study by Gosens et al. (2003) on bovine tracheal smooth muscle cells.[2]

Objective: To assess the ability of this compound to inhibit agonist-induced synergistic cell proliferation.

Materials:

-

Bovine tracheal smooth muscle cells (or other relevant cell line expressing M3 receptors)

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)

-

Muscarinic agonist (e.g., Methacholine)

-

Growth factor (e.g., Platelet-derived growth factor, PDGF)

-

This compound stock solution

-

[³H]Thymidine

-

96-well cell culture plates

-

Scintillation counter

Experimental Workflow:

Procedure:

-

Cell Culture and Seeding: Culture bovine tracheal smooth muscle cells in appropriate medium. Seed the cells in 96-well plates and grow to sub-confluence.

-

Serum Starvation: To synchronize the cell cycle, serum-starve the cells for 48 hours in a serum-free medium.

-

Antagonist Pre-incubation: Pre-incubate the cells with this compound at a final concentration of 0.1 µM for 30 minutes.[2]

-

Stimulation: Stimulate the cells with a combination of a muscarinic agonist (e.g., 10 µM methacholine) and a growth factor (e.g., PDGF) for 24 hours.[2]

-

[³H]Thymidine Labeling: During the last 4 hours of stimulation, add [³H]thymidine to each well to label newly synthesized DNA.

-

Cell Lysis and Scintillation Counting: Terminate the experiment by washing the cells, lysing them, and measuring the incorporated [³H]thymidine using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the proliferation induced by the agonist and growth factor in the absence of the antagonist.

Conclusion

This compound is a specific and effective tool for studying M3 muscarinic receptor function in vitro. The provided protocols offer a starting point for investigating its effects on smooth muscle contractility and cell proliferation. Researchers should optimize concentrations and incubation times for their specific cell or tissue models. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Preparing Stock Solutions of DAU 5884 Hydrochloride in Water and DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of DAU 5884 hydrochloride, a potent and selective M3 muscarinic receptor antagonist, in both water and Dimethyl Sulfoxide (DMSO). Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for use in a variety of research applications.

Compound Information

This compound is a valuable tool for studying the role of M3 muscarinic receptors in various physiological and pathological processes. Accurate preparation of stock solutions is the first critical step in obtaining reliable experimental results.

| Property | Value | Reference |

| Molecular Weight | 351.83 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in Water | Up to 50 mM - 100 mM | |

| Solubility in DMSO | Up to 100 mM | |

| Storage of Solid | 4°C, sealed, away from moisture | [1] |

| Storage of Solutions | -80°C (up to 6 months), -20°C (up to 1 month) | [1] |

Experimental Protocols

The following protocols detail the steps for preparing stock solutions of this compound in high-purity water and DMSO.

General Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Preparation of Aqueous Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM aqueous stock solution. The concentration can be adjusted based on experimental needs and the compound's solubility limit.

Materials:

-

This compound powder

-

High-purity water (e.g., sterile, deionized, or Milli-Q)

-

Calibrated analytical balance

-

Appropriate volumetric flask (e.g., 1 mL, 5 mL, 10 mL)

-

Vortex mixer or sonicator

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Calculate the required mass:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 351.83 g/mol x 1000 = 3.52 mg

-

-

-

Weigh the compound:

-

Carefully weigh out the calculated amount of this compound using a calibrated analytical balance.

-

-

Dissolve the compound:

-

Transfer the weighed powder to the volumetric flask.

-

Add approximately half of the final desired volume of high-purity water.

-

Mix thoroughly by vortexing or using a sonicator until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.

-

-

Adjust to final volume:

-

Once the compound is fully dissolved, add high-purity water to reach the final desired volume in the volumetric flask.

-

-

Aliquot and store:

-

Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

-

Preparation of DMSO Stock Solution (e.g., 50 mM)

This protocol describes the preparation of a 50 mM DMSO stock solution.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Appropriate volumetric flask (e.g., 1 mL, 5 mL)

-

Vortex mixer or sonicator

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Calculate the required mass:

-

To prepare a 50 mM stock solution, use the formula from section 2.2.1.

-

For 1 mL of a 50 mM solution: Mass (mg) = 0.050 mol/L x 0.001 L x 351.83 g/mol x 1000 = 17.59 mg

-

-

Weigh the compound:

-

Accurately weigh the calculated amount of this compound.

-

-

Dissolve the compound:

-

Transfer the powder to the volumetric flask.

-

Add approximately half of the final desired volume of DMSO.

-

Mix thoroughly by vortexing or using a sonicator until the solid is completely dissolved.

-

-

Adjust to final volume:

-

Add DMSO to reach the final desired volume in the volumetric flask.

-

-

Aliquot and store:

-

Dispense the stock solution into single-use aliquots.

-

Store the aliquots at -20°C or -80°C.

-

Application Notes

-

Determining Working Concentration: The optimal working concentration of this compound will vary depending on the specific cell type, assay, or in vivo model. It is strongly recommended to perform a dose-response curve to determine the effective concentration for your experimental setup.

-

Diluting Stock Solutions:

-

For aqueous-based assays (e.g., cell culture), it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1-0.5%).

-

When diluting a DMSO stock solution into an aqueous buffer or media, add the stock solution to the aqueous solution while vortexing to prevent precipitation.

-

-

Stability: Avoid repeated freeze-thaw cycles of the stock solutions as this may lead to degradation of the compound. Using single-use aliquots is the best practice.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing stock solutions and the signaling pathway in which this compound acts.

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Cell Proliferation Assays Using DAU 5884 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor. M3 receptors are increasingly implicated in the proliferation of various cancer cells, making them a promising target for therapeutic intervention. Activation of the M3 receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of downstream proliferative pathways such as the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. By blocking this initial step, this compound is expected to inhibit cell proliferation in M3 receptor-expressing cells.

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using common colorimetric (MTT) and immunocytochemical (BrdU) assays.

Data Presentation

While specific IC50 values for this compound in cell proliferation assays are not widely published, data from studies on other selective M3 muscarinic receptor antagonists, such as Darifenacin and 4-DAMP, provide valuable insights into the expected effective concentrations and inhibitory effects.

Table 1: Representative Inhibitory Concentrations of Selective M3 Muscarinic Receptor Antagonists on Cancer Cell Proliferation.

| Compound | Cell Line | Assay Type | Effective Concentration | Observed Effect |

| Darifenacin | H82 (Small Cell Lung Carcinoma) | Not Specified | 10⁻⁷ M to 10⁻⁶ M | Significant inhibition of cell growth[1] |

| 4-DAMP | CT-26 (Murine Colon Carcinoma) | Not Specified | Dose-dependent | Significant inhibition of cell proliferation[2] |

| Atropine (Non-selective antagonist) | CT-26 (Murine Colon Carcinoma) | Not Specified | Dose-dependent | Significant inhibition of cell proliferation[2] |

Table 2: Summary of Expected Outcomes from Cell Proliferation Assays with this compound.

| Assay | Principle | Expected Outcome with this compound |

| MTT Assay | Measures metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. | A dose-dependent decrease in the absorbance at 570 nm, indicating reduced cell viability/proliferation. |